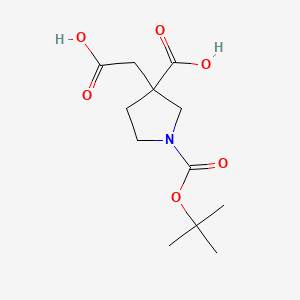

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dimerization in Aprotic Media

1-(Tert-butoxycarbonyl)-protected N-carboxanhydrides of amino acids, including compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, can dimerize in the presence of a base in aprotic media. This process leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which have various applications in organic synthesis (Leban & Colson, 1996).

Crystal Structure Studies

The compound has been studied for its crystal structure, which reveals important information about its molecular conformation. Such information is crucial in understanding how these compounds interact in chemical reactions and can inform the synthesis of new compounds (Yuan, Cai, Huang, & Xu, 2010).

Synthesis of Derivatives

Derivatives of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid have been synthesized for various purposes, including the creation of new compounds for potential pharmaceutical applications. These derivatives undergo characterization and structural confirmation through methods like X-ray diffraction studies (Naveen et al., 2007).

Reactions with Enamines

Research has explored the reactions of compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid with enamines. This involves studying the mechanisms of these reactions, which are critical for developing new synthetic methods in organic chemistry (Rossi et al., 2007).

Development of Protected Amino Acid Analogs

The compound has been used in the preparation of orthogonally protected amino acid analogs. These analogs have various applications in peptide synthesis and the study of protein structures and functions (Hammarström et al., 2005).

Coupling Reactions

The tert-butoxycarbonyl group in related compounds has been used in palladium-catalyzed coupling reactions. These reactions are important in the synthesis of complex organic molecules, including pharmaceuticals (Wustrow & Wise, 1991).

Synthesis of Other Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds, which are crucial in drug development and other areas of chemistry (Brandi et al., 2006).

Propiedades

IUPAC Name |

3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXKJYRZDKBBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)

![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)